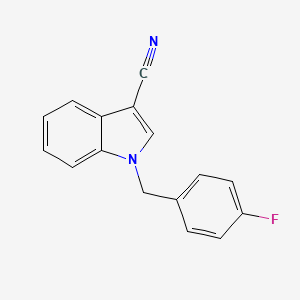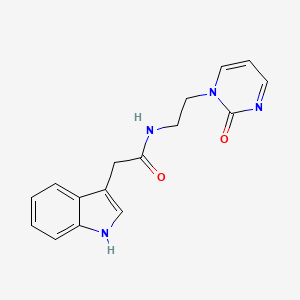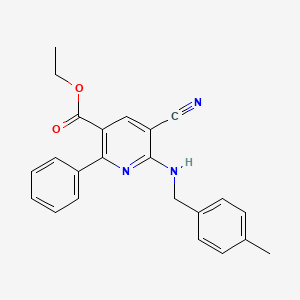
6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been reported to inhibit the activity of various enzymes involved in the progression of neurodegenerative disorders, such as acetylcholinesterase and monoamine oxidase.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cell proliferation. Additionally, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, which makes it an attractive target for further research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the development of novel drug delivery systems could enhance the bioavailability and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-methoxybenzylamine and o-tolylisocyanate in the presence of a suitable solvent and catalyst. The reaction mixture is then heated under reflux conditions, and the resulting product is purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(2-methylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-5-3-4-6-15(12)19-18-20-17(23)16(21-22-18)11-13-7-9-14(24-2)10-8-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYDDIQVIPXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B2534904.png)
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2534905.png)
![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)
![1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2534907.png)



![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)
